Product packaging for 2-Methoxy-8-vinyl-quinoxaline(Cat. No.:)

2-Methoxy-8-vinyl-quinoxaline

Cat. No.: B8573469
M. Wt: 186.21 g/mol
InChI Key: MUMYEDQTHYUCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-8-vinyl-quinoxaline is a novel synthetic quinoxaline derivative offered for research and development purposes. Quinoxaline-based compounds are a prominent area of investigation in medicinal chemistry due to their diverse biological activities, with significant research focusing on their potential as anticancer agents . These compounds have demonstrated promising in vitro anti-proliferative activities against various human cancer cell lines, including liver carcinoma (HepG-2, HuH-7) and non-small-cell lung cancer cells (A549) . The mechanism of action for bioactive quinoxalines often involves the induction of apoptosis, or programmed cell death. Research on analogous compounds has shown they can modulate the expression of key apoptotic proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2, and activate executioner enzymes like caspase-3 . Some quinoxaline derivatives are also designed to function as histone deacetylase (HDAC) inhibitors, which can alter gene expression and disrupt tumor growth . The specific structural features of this compound—incorporating both a methoxy group and a vinyl substituent—make it a valuable chemical tool for exploring structure-activity relationships (SAR) and for further derivatization in the design of potential kinase inhibitors and other therapeutic candidates. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B8573469 2-Methoxy-8-vinyl-quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

8-ethenyl-2-methoxyquinoxaline

InChI

InChI=1S/C11H10N2O/c1-3-8-5-4-6-9-11(8)13-10(14-2)7-12-9/h3-7H,1H2,2H3

InChI Key

MUMYEDQTHYUCQX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2N=C1)C=C

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 8 Vinyl Quinoxaline and Its Precursors

Retrosynthetic Analysis of 2-Methoxy-8-vinyl-quinoxaline

A retrosynthetic analysis of this compound suggests a logical sequence for its construction, breaking the molecule down into simpler, more readily available precursors. The analysis primarily involves three key disconnections: the vinyl group, the methoxy (B1213986) group, and the quinoxaline (B1680401) core itself.

Vinyl Group Disconnection: The C8-vinyl bond can be retrosynthetically disconnected via a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Heck reaction. This points to an 8-halo-2-methoxy-quinoxaline, most commonly 8-bromo-2-methoxy-quinoxaline, as a key late-stage intermediate. The vinyl group would be introduced using a suitable vinylating agent like vinylboronic acid or a vinylstannane.

Methoxy Group Disconnection: The C2-methoxy group, an ether linkage, is typically formed through a nucleophilic aromatic substitution (SNAr) reaction. This disconnection leads to an activated precursor, 2-chloro-8-bromo-quinoxaline, and a methoxide (B1231860) source, such as sodium methoxide (NaOMe). The electron-deficient nature of the pyrazine (B50134) ring facilitates this substitution at the C-2 position.

Quinoxaline Ring Disconnection: The fundamental disconnection of the quinoxaline core breaks the two C-N bonds of the pyrazine ring. This is the reverse of the classical Hinsberg quinoxaline synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This leads to two precursor molecules: a substituted diamine, 3-bromo-1,2-phenylenediamine, and an α,β-dicarbonyl equivalent that can generate the C2 and C3 atoms of the quinoxaline ring. To achieve the specific substitution pattern required for the 2-methoxy group (via the 2-chloro intermediate), a common strategy is to use an α-keto acid, such as glyoxylic acid or its derivatives. The condensation would first form an 8-bromo-quinoxalin-2(1H)-one, which can then be chlorinated (e.g., with POCl₃) to give the 2-chloro-8-bromo-quinoxaline intermediate mentioned above.

This multi-step retrosynthetic pathway provides a robust and regioselective route to the target molecule, starting from simple aromatic precursors.

Classical and Modern Approaches for Quinoxaline Ring Formation

The quinoxaline scaffold is a cornerstone of many biologically active compounds and functional materials. nih.gov Consequently, numerous methods for its synthesis have been developed, ranging from century-old classical condensations to highly efficient modern catalytic systems. encyclopedia.pubresearchgate.net

The most traditional and widely utilized method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine and an α,β-dicarbonyl compound. sapub.orgsapub.orgresearchgate.net First reported independently by Körner and Hinsberg in 1884, this reaction typically proceeds by refluxing the two components in a solvent like ethanol (B145695) or acetic acid. nih.govencyclopedia.pub The reaction mechanism involves a two-step process: an initial nucleophilic attack by one amino group on a carbonyl, followed by cyclization and dehydration to form an intermediate, which then undergoes a second intramolecular condensation and subsequent aromatization to yield the quinoxaline ring. nih.gov

A wide variety of dicarbonyl compounds can be employed, which allows for diverse substitution patterns on the resulting quinoxaline. sapub.org Common choices include glyoxal, benzil, and their derivatives. encyclopedia.pubsapub.org The reaction conditions are often straightforward, though they can sometimes require elevated temperatures and acidic catalysts. nih.govnih.gov

Dicarbonyl CompoundCatalyst/SolventConditionsYieldReference
BenzilGlycerol/Water90 °C, 4–6 min85–91% encyclopedia.pub
GlyoxalAcetonitrile (B52724)StirringHigh sapub.org
Various 1,2-diketonesEthanolMicrowave irradiationHigh sapub.org
1,2-DicarbonylsAmmonium bifluoride/Aqueous ethanolNot specified90–98% nih.gov

While classical methods are robust, modern synthetic chemistry has focused on developing more efficient, milder, and environmentally benign catalytic protocols. encyclopedia.pub Transition metal catalysis and nanocatalysis have emerged as powerful tools for quinoxaline synthesis, often offering higher yields, shorter reaction times, and greater functional group tolerance. researchgate.netrsc.org

Metal-Mediated Synthesis: A variety of transition metals, including copper (Cu), palladium (Pd), cobalt (Co), nickel (Ni), and iron (Fe), have been successfully employed to catalyze quinoxaline formation. rsc.orgresearchgate.netuned.esorganic-chemistry.org These reactions can proceed through diverse mechanisms, such as the annulation of o-phenylenediamines with alkynes or the oxidative coupling of amines. sapub.orgresearchgate.net For instance, copper acetate (B1210297) has been used to catalyze the cyclocondensation of phenylene diamine and aromatic alkynes. encyclopedia.pub Cobalt-catalyzed methods can achieve the annulation of o-phenylenediamines and internal alkynes using molecular oxygen as the terminal oxidant. researchgate.net

Catalyst TypeCatalyst ExampleReactantsKey AdvantagesReference
Metal-MediatedCu(OAc)₂o-Phenylenediamine, PhenylacetyleneEfficient cyclocondensation encyclopedia.pub
Metal-MediatedCobalt complex / O₂o-Phenylenediamines, Internal alkynesGood to high yields, mild conditions researchgate.net
Metal-MediatedCuSO₄·5H₂Oo-Phenylenediamine, 1,2-dicarbonylsEconomical, room temperature orientjchem.org
NanocatalysisNi-nanoparticleso-Phenylenediamine derivatives, GlyoxalEasily recyclable catalyst sapub.org
NanocatalysisCo nanoparticles on SBA-151,2-diamines, 1,2-dicarbonylsExcellent activity, reusable up to 10 times rsc.org
NanocatalysisCu₂O cubeso-Phenylenediamine, 1,2-diketone100% conversion, >90% selectivity researchgate.net

An alternative to using pre-formed 1,2-dicarbonyl compounds is the in situ generation of the dicarbonyl or an equivalent intermediate through oxidative pathways. nih.gov This approach broadens the scope of available starting materials to include α-hydroxy ketones, α-halo ketones, epoxides, and styrenes. nih.govencyclopedia.pubnih.gov These reactions involve a tandem oxidation-condensation sequence, often facilitated by a catalyst or a chemical oxidant.

For example, a highly efficient one-pot strategy involves the oxidative cyclization of α-halo ketones with o-phenylenediamines in water at 80 °C, which proceeds without the need for any catalyst. nih.gov Another approach uses catalytic iodine to accelerate the oxidative cyclization between 1,2-diamino compounds and α-hydroxy ketones in DMSO at room temperature. encyclopedia.pub More recently, electrochemical methods have been developed that avoid the use of chemical oxidants altogether, representing a greener approach to synthesis. rsc.orgthieme-connect.com These methods use an electric current to induce the oxidative cyclization, with hydrogen gas often being the only byproduct. thieme-connect.com

Strategies for the Introduction of the Methoxy Group at the C-2 Position

The introduction of a methoxy group at a specific position on the quinoxaline ring requires a regioselective approach. For the C-2 position, the most reliable and widely used method involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen.

The synthesis of a 2-methoxyquinoxaline (B3065361) derivative is commonly achieved via a two-step sequence starting from the corresponding quinoxalin-2(1H)-one. This intermediate is readily prepared with high regiochemical control through the condensation of an o-phenylenediamine with an α-keto acid or its ester.

Chlorination of the Quinoxalin-2-one: The quinoxalin-2-one is converted into the more reactive 2-chloroquinoxaline (B48734). This transformation is typically accomplished by treating the quinoxalinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often under reflux conditions. ripublication.com

Nucleophilic Substitution with Methoxide: The resulting 2-chloroquinoxaline is an excellent substrate for nucleophilic aromatic substitution. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the C-2 position towards nucleophilic attack. The 2-chloro derivative is then treated with a source of methoxide ions, most commonly sodium methoxide (NaOMe), in a suitable polar solvent like methanol (B129727) or dimethylformamide (DMF). The methoxide ion displaces the chloride ion to yield the final 2-methoxyquinoxaline product in high yield.

This sequential strategy ensures that the methoxy group is installed exclusively at the C-2 position, avoiding the formation of regioisomers that could arise from direct condensation methods with unsymmetrical precursors.

Post-Cyclization Modifications for Methoxy Incorporation

The introduction of a methoxy group at the C-2 position of a pre-formed quinoxaline ring is a common post-cyclization modification. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strategy involves the synthesis of a suitable precursor, 2-chloro-8-substituted-quinoxaline, which is then reacted with a methoxide source.

The synthesis begins with the formation of the quinoxaline ring, often via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov To facilitate the introduction of the methoxy group, a precursor such as 2,3-dichloroquinoxaline (B139996) is often used. This intermediate can be selectively functionalized. The chlorine atom at the C-2 position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom.

The reaction proceeds by treating the 2-chloroquinoxaline derivative with sodium methoxide (NaOMe) in a polar aprotic solvent like dimethylformamide (DMF) or in methanol (MeOH) as both solvent and reagent source. The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing the chloride ion to yield the desired 2-methoxy-quinoxaline product.

Table 1: Representative Conditions for Methoxy Incorporation

PrecursorReagentSolventTemperature (°C)Reaction Time (h)
2-Chloro-8-vinyl-quinoxalineSodium MethoxideMethanolReflux4-8
2-Chloro-8-bromo-quinoxalineSodium MethoxideDMF80-1006-12

This method is efficient and widely applicable for introducing alkoxy groups onto the quinoxaline scaffold.

Methodologies for the Incorporation of the Vinyl Group at the C-8 Position

The introduction of a vinyl group at the C-8 position of the 2-methoxy-quinoxaline core can be accomplished through several established synthetic methodologies, primarily olefination and cross-coupling reactions. The choice of method depends on the readily available precursor, which is typically either an aldehyde (2-methoxy-quinoxaline-8-carbaldehyde) for olefination or a halide (8-bromo-2-methoxy-quinoxaline) for cross-coupling.

Olefination reactions provide a direct route to convert a carbonyl group into an alkene. For the synthesis of this compound, the precursor would be 2-methoxy-quinoxaline-8-carbaldehyde.

Wittig Reaction : This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert an aldehyde or ketone into an alkene. wikipedia.orgmasterorganicchemistry.com The ylide is typically prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK). commonorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. organic-chemistry.orgcore.ac.uk These carbanions are generated by treating a phosphonate ester (e.g., trimethyl phosphonoacetate) with a base. HWE reagents are generally more nucleophilic than their Wittig counterparts and can react with more sterically hindered ketones. alfa-chemistry.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during aqueous workup, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. chem-station.com

Table 2: Comparison of Olefination Reactions for Vinyl Group Introduction

ReactionReagentBaseTypical SolventKey Advantage
WittigMethyltriphenylphosphonium bromiden-BuLi, NaH, t-BuOKTHF, Diethyl EtherBroad applicability
HWEDiethyl (phosphonomethyl)phosphonateNaH, LDATHF, DMEEasy byproduct removal

Cross-Coupling Reactions (e.g., Heck Coupling, Suzuki-Miyaura) for Alkenyl Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These methods typically start from an 8-halo-2-methoxy-quinoxaline (e.g., 8-bromo or 8-iodo derivative).

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com To synthesize this compound, 8-bromo-2-methoxy-quinoxaline could be coupled with ethylene (B1197577) gas. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkene insertion and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. chem-station.com

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org For this synthesis, 8-bromo-2-methoxy-quinoxaline would be reacted with a vinylboronic acid or a vinylboronate ester (e.g., potassium vinyltrifluoroborate) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as K₂CO₃ or Cs₂CO₃). nih.gov The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally mild reaction conditions. researchgate.net

When the vinyl group being introduced is substituted, the stereochemistry of the resulting double bond (E/Z isomerism) becomes a critical consideration.

In Olefination Reactions : The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides (e.g., those with alkyl substituents) typically lead to the formation of (Z)-alkenes under salt-free conditions. nih.gov In contrast, stabilized ylides (containing electron-withdrawing groups) generally yield (E)-alkenes. The Horner-Wadsworth-Emmons reaction almost exclusively produces the thermodynamically more stable (E)-alkene. organic-chemistry.orgwikipedia.org However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), can favor the formation of (Z)-alkenes. chem-station.com

In Cross-Coupling Reactions : The Heck reaction typically proceeds via a syn-addition of the aryl group and the palladium to the alkene, followed by a syn-β-hydride elimination. This mechanism generally leads to the formation of the (E)-isomer with high selectivity. organic-chemistry.org The Suzuki-Miyaura coupling is also highly stereospecific. The configuration of the vinylboron reagent is typically retained in the final product, allowing for the synthesis of either the (E) or (Z) isomer, provided the corresponding stereochemically pure vinylboron starting material is available. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinoxaline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijirt.orgekb.eg These principles can be applied to the synthesis of this compound.

Key green strategies include:

Use of Green Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or ionic liquids. benthamdirect.com For instance, Suzuki-Miyaura couplings can often be performed effectively in aqueous media.

Catalysis : Employing reusable or heterogeneous catalysts, such as nano-catalysts or polymer-supported catalysts, can simplify product purification and reduce waste. rsc.org For example, silica (B1680970) nanoparticles or zirconia-based catalysts have been used for quinoxaline synthesis. rsc.org

Energy Efficiency : Utilizing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Heck and Suzuki couplings generally have high atom economy.

Applying these principles to the target synthesis could involve performing a Suzuki-Miyaura coupling of 8-bromo-2-methoxy-quinoxaline with potassium vinyltrifluoroborate in an ethanol/water mixture using a recyclable palladium catalyst under microwave irradiation.

Optimization of Reaction Conditions and Yields for Target Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and side product formation. nih.gov For the cross-coupling reactions discussed, several parameters can be systematically varied.

Catalyst and Ligand : The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., PPh₃, P(t-Bu)₃, SPhos) can dramatically influence catalytic activity and reaction outcome. Electron-rich and bulky ligands often improve the efficiency of the oxidative addition step, especially with less reactive aryl chlorides.

Base : The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical, particularly in the transmetalation step of the Suzuki-Miyaura coupling.

Solvent : The polarity of the solvent affects the solubility of reactants and the stability of intermediates. A mixture of a nonpolar solvent (like toluene (B28343) or dioxane) and a polar solvent (like water or ethanol) is often optimal.

Temperature : While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of unwanted byproducts. The optimal temperature must balance reaction speed with product stability. nih.gov

Table 3: Hypothetical Optimization of Suzuki-Miyaura Coupling for this compound

EntryPd CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10065
2Pd₂(dba)₃SPhosK₂CO₃Toluene/H₂O10085
3Pd₂(dba)₃SPhosCs₂CO₃Dioxane/H₂O9092
4Pd₂(dba)₃SPhosK₃PO₄THF/H₂O8088

This systematic approach allows for the identification of the most efficient conditions for the target synthesis, leading to higher yields and a more robust and scalable process.

Isolation and Purification Techniques for Complex Quinoxaline Derivatives

The isolation and purification of complex quinoxaline derivatives are critical steps following their synthesis to ensure the removal of unreacted starting materials, catalysts, and reaction byproducts. The choice of purification method is largely dictated by the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity. Common techniques employed for these aromatic heterocycles include recrystallization, column chromatography, and simple filtration, often used in combination to achieve high purity.

Recrystallization

Recrystallization is a widely utilized and effective technique for purifying solid quinoxaline derivatives. The principle of this method relies on the differential solubility of the desired compound and impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.

For many quinoxaline derivatives, ethanol is a commonly reported and effective recrystallization solvent. For example, in the synthesis of various substituted quinoxalines, the crude products obtained after the initial reaction are often purified by recrystallization from ethanol to yield crystalline solids. The process typically involves dissolving the crude product in a minimal amount of hot ethanol and allowing the solution to cool slowly, inducing the formation of pure crystals. This method is advantageous as it can be scaled up and often yields a product of high purity without the need for more complex chromatographic methods. In some procedures, the product is simply isolated by filtration after the reaction and then purified by recrystallization, which avoids the use of volatile organic solvents throughout the workup.

Column Chromatography

When recrystallization is not sufficient to separate the target compound from impurities, particularly those with similar solubility profiles, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For quinoxaline derivatives, silica gel is the most common stationary phase used.

Flash column chromatography, which uses pressure to speed up the solvent flow, is frequently performed with silica gel (e.g., 230–400 mesh) to purify crude reaction mixtures. The choice of the mobile phase, typically a mixture of nonpolar and polar solvents like n-hexane and ethyl acetate, is crucial for achieving effective separation. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. After collection, the solvent is evaporated under reduced pressure to yield the purified quinoxaline derivative.

Filtration and Other Techniques

In syntheses involving heterogeneous catalysts or insoluble byproducts, simple filtration is a crucial first step in the workup procedure. After the reaction is complete, the solid catalyst can be easily removed from the reaction mixture by filtering it, often before solvent evaporation and subsequent purification by recrystallization or chromatography.

For analytical purposes and for verifying the purity of isolated compounds, more advanced chromatographic techniques are employed. Gas-Liquid Chromatography (GLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation and identification of quinoxaline derivatives. LC-MS, in particular, is useful for quantitatively analyzing reaction products and calculating yields from complex mixtures. Distillation is another method mentioned for purification, although it is more suitable for the parent quinoxaline compound, which is a liquid, rather than for the typically solid complex derivatives.

The following table summarizes various purification techniques and conditions reported for different quinoxaline derivatives.

Quinoxaline DerivativePurification MethodKey ParametersReported OutcomeSource
2,3-DiphenylquinoxalineRecrystallizationSolvent: EthanolWhite needles, 92% yield
Acenaphtho[1,2-b]quinoxalineFiltration and RecrystallizationSolvent: Hot EthanolMilk-white crystal, 90% yield
Various Substituted QuinoxalinesRecrystallizationSolvent: EthanolGranular solids obtained
General Quinoxaline DerivativesFlash Column ChromatographyStationary Phase: Silica gel (230–400 mesh)Pure products identified by physical and spectral data
Benzenepropanamide Derivatives (from Quinoxaline precursor)Silica Gel ChromatographyNot specifiedDesired product isolated
Quinoxaline (parent compound)DistillationNot specifiedPurified liquid product

Spectroscopic Data for this compound Remains Elusive in Public Scientific Databases

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite the clear interest in the spectroscopic and structural properties of quinoxaline derivatives, this specific molecule appears to be largely uncharacterized in accessible research, preventing a detailed analysis of its nuclear magnetic resonance and mass spectrometric profiles.

Quinoxalines are a class of heterocyclic compounds that are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The structural elucidation of novel quinoxaline derivatives is crucial for understanding their structure-activity relationships and for the development of new applications. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed insights into the molecular structure, connectivity, and composition of these compounds.

However, for this compound, specific experimental data from these analytical techniques are not reported in major chemical databases such as PubChem and ChemSpider, nor were they found in a broad search of peer-reviewed scientific journals. This absence of data precludes the compilation of a detailed report on its spectroscopic characteristics as requested.

While it is possible to predict the expected NMR and MS spectral features of this compound based on the known data of structurally related compounds—such as 2-methoxyquinoxaline and various vinyl-substituted aromatic systems—such theoretical data would not meet the standard of "detailed research findings" and "scientifically accurate content" based on experimental evidence. The generation of such a predictive analysis would be speculative and could not be substantiated with citations to primary research on the target compound.

The requested article structure, focusing on ¹H NMR, ¹³C NMR, 2D NMR techniques, and various mass spectrometry methods, requires specific chemical shifts, coupling constants, correlation signals, exact mass measurements, and fragmentation data that are only obtainable through the actual synthesis and experimental analysis of this compound.

Until such time as the synthesis and characterization of this compound are reported in the scientific literature, a comprehensive and factual article on its advanced spectroscopic characterization and structural elucidation cannot be produced.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 8 Vinyl Quinoxaline

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Methoxy-8-vinyl-quinoxaline is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components: the quinoxaline (B1680401) ring, the methoxy (B1213986) group, and the vinyl substituent.

Aromatic C-H Stretching: The C-H stretching vibrations of the quinoxaline ring are anticipated in the region of 3100-3000 cm⁻¹. scialert.net

Aliphatic C-H Stretching: The methoxy (O-CH₃) and vinyl (-CH=CH₂) groups will show aliphatic C-H stretching vibrations. The asymmetric and symmetric stretching of the methyl group are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The vinyl C-H stretches typically appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrazine (B50134) ring and the C=C bonds of the benzene (B151609) and vinyl components are expected in the 1625-1430 cm⁻¹ region. scialert.net These bands are characteristic of the aromatic and unsaturated framework.

C-O Stretching: The C-O stretching vibration of the methoxy group is a strong indicator and typically appears in the 1250-1000 cm⁻¹ range. An intense band around 1250 cm⁻¹ would be expected for the aryl ether linkage.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. Aromatic C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. scialert.net The vinyl group will also have characteristic out-of-plane bending vibrations (wagging) around 990 cm⁻¹ and 910 cm⁻¹.

A representative table of expected FT-IR peaks for this compound is provided below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3060C-H StretchingAromatic (Quinoxaline)
~3020C-H StretchingVinyl (=C-H)
~2950, ~2850Asymmetric & Symmetric C-H StretchingMethoxy (-OCH₃)
~1610, ~1580, ~1510C=N and C=C StretchingQuinoxaline Ring
~1640C=C StretchingVinyl (-CH=CH₂)
~1250Asymmetric C-O-C StretchingMethoxy (Aryl-O-CH₃)
~990, ~910C-H Out-of-Plane BendingVinyl (-CH=CH₂)
~830C-H Out-of-Plane BendingAromatic (Substituted)

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, it is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show:

Ring Breathing Modes: The symmetric breathing vibrations of the quinoxaline ring system, which are often strong in the Raman spectrum, would provide a characteristic fingerprint for the heterocyclic core.

C=C Stretching: The C=C stretching vibrations of the vinyl group and the aromatic rings are typically strong and readily observable in the 1650-1550 cm⁻¹ region. scialert.net

Symmetric C-H Vibrations: Symmetric C-H stretching and bending modes can also be identified.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. scialert.net

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~3065C-H StretchingAromatic
~1645C=C StretchingVinyl
~1585, ~1515C=C/C=N StretchingQuinoxaline Ring
~1350Ring BreathingQuinoxaline Ring

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore in this compound is the entire conjugated π-system, which includes the quinoxaline ring, the vinyl group, and the methoxy group.

The UV-Vis spectrum, typically recorded in a solvent like chloroform (B151607) or ethanol (B145695), is expected to show distinct absorption bands:

π-π Transitions:* Intense absorption bands are expected at shorter wavelengths (e.g., 250-350 nm), corresponding to π-π* electronic transitions within the extended conjugated system of the quinoxaline ring and vinyl group. researchgate.netsymbiosisonlinepublishing.com

n-π Transitions:* Weaker absorption bands may be observed at longer wavelengths, corresponding to n-π* transitions involving the non-bonding electrons on the nitrogen atoms of the pyrazine ring. symbiosisonlinepublishing.com

The positions and intensities of these absorption maxima (λmax) are sensitive to the solvent polarity and the specific substitution pattern on the quinoxaline core.

Absorption Maximum (λmax)Molar Absorptivity (ε)Transition TypeChromophore Component
~250 nmHighπ-πPhenyl & Pyrazine Rings
~340 nmModerateπ-πExtended Conjugation
~350 nmLown-π*Quinoxaline Nitrogen Lone Pairs

Photoluminescence (PL) spectroscopy involves the absorption of photons (excitation) followed by the emission of photons as the molecule returns to its ground electronic state. Quinoxaline derivatives are known to be fluorescent. symbiosisonlinepublishing.com

Excitation and Emission Spectra: The PL spectrum of this compound would show an emission band at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). By scanning the excitation wavelength while monitoring the emission at a fixed wavelength, an excitation spectrum can be obtained, which often resembles the absorption spectrum. For a related vinyl-substituted quinoxaline, excitation at around 350 nm resulted in a bluish-green emission. symbiosisonlinepublishing.com

Quantum Yield: The photoluminescence quantum yield (ΦPL) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. Quinoxaline derivatives can exhibit a wide range of quantum yields depending on their structure and environment. researchgate.net The determination of the quantum yield for this compound would require measurement relative to a standard fluorophore with a known quantum yield. uva.nl High quantum yields are desirable for applications in materials science, such as in organic light-emitting diodes (OLEDs). symbiosisonlinepublishing.com

Excitation λmaxEmission λmaxStokes ShiftQuantum Yield (ΦPL)
~350 nm~450 nm~100 nmTo be determined experimentally

X-ray Crystallography for Solid-State Structure Determination (If Single Crystals Available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of this compound.

If a suitable crystal is obtained, the analysis of its X-ray diffraction pattern would yield a wealth of structural information, including:

Molecular Conformation: The exact spatial orientation of the methoxy and vinyl groups relative to the quinoxaline plane.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions such as π-π stacking or hydrogen bonding, which can influence the material's bulk properties. nih.gov

Planarity: Determination of the planarity of the quinoxaline ring system.

This data provides an unambiguous confirmation of the molecular structure and offers insights into the solid-state properties of the compound.

ParameterExpected Information
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell DimensionsDefines the size and shape of the repeating unit in the crystal.
Bond Lengths (e.g., C=N, C-O)Provides exact distances between atoms, confirming bonding characteristics.
Bond Angles (e.g., C-O-C)Reveals the geometry around each atom.
Torsion AnglesDescribes the conformation of the methoxy and vinyl substituents.
Intermolecular InteractionsIdentifies non-covalent forces like π-stacking that govern crystal packing. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Methoxy 8 Vinyl Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. This approach is used to determine the optimized molecular geometry and electronic structure in the ground state. A key aspect of this analysis involves the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

For quinoxaline (B1680401) derivatives, DFT calculations are frequently employed to compute the energies of these frontier orbitals and other quantum chemical parameters. These parameters include ionization potential (approximated as the negative of HOMO energy), electron affinity (approximated as the negative of LUMO energy), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for 2-Methoxy-8-vinyl-quinoxaline Calculated using DFT

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -5.87
Lowest Unoccupied Molecular Orbital Energy ELUMO -2.15
HOMO-LUMO Energy Gap ΔE 3.72
Ionization Potential I 5.87
Electron Affinity A 2.15
Chemical Hardness η 1.86
Chemical Potential μ -4.01
Electrophilicity Index ω 4.32

Note: These values are illustrative and represent typical ranges for quinoxaline derivatives.

The distribution of HOMO and LUMO orbitals across the molecular structure provides further insight into the regions susceptible to electrophilic and nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the properties of molecules in their electronically excited states. It is an extension of DFT that allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital. These calculated energies can be directly related to the absorption bands observed in UV-Vis spectroscopy.

By simulating the electronic transitions, TD-DFT can predict the absorption and emission spectra of a molecule, providing valuable information about its photophysical properties. This is particularly useful for understanding the color and luminescence characteristics of organic compounds. The method can also be used to investigate the geometry and vibrational frequencies of the molecule in its excited states, offering insights into the changes that occur upon photoexcitation.

For a molecule like this compound, TD-DFT calculations could be employed to simulate its UV-Vis spectrum, identifying the key electronic transitions and their corresponding wavelengths. This would help in understanding the influence of the methoxy (B1213986) and vinyl substituents on the electronic absorption properties of the quinoxaline core.

The analysis of charge density distribution and the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting its reactive behavior. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

These maps are useful for identifying sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. The MEP is also helpful in understanding intermolecular interactions, such as hydrogen bonding. The color coding on an MEP map typically ranges from red (most negative potential) to blue (most positive potential).

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the methoxy group, indicating these as potential sites for electrophilic attack or hydrogen bond acceptance. The aromatic rings and the vinyl group would exhibit varying degrees of positive and negative potential, influencing their reactivity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the conformational landscape and dynamic properties of a molecule.

These simulations can be used to explore the different conformations that a molecule can adopt and to determine their relative stabilities. This is particularly important for flexible molecules, where the conformational preferences can have a significant impact on their biological activity or material properties. MD simulations can also provide insights into the vibrational motions of the molecule and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

For this compound, MD simulations could be used to investigate the rotational freedom of the methoxy and vinyl groups and to identify the most stable conformations of the molecule. Such studies would provide a deeper understanding of its structural flexibility and how it might interact with other molecules in a dynamic environment.

Structure-Property Relationship (SPR) Studies through Computational Approaches

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. Computational approaches are particularly well-suited for SPR studies, as they allow for the systematic modification of a molecule's structure and the rapid calculation of its properties.

By performing quantum chemical calculations on a series of related compounds, it is possible to identify the structural features that are responsible for a particular property. For example, in the context of quinoxaline derivatives, computational studies can be used to understand how the introduction of different substituents at various positions on the quinoxaline ring affects the HOMO-LUMO gap, the absorption spectrum, and other electronic properties.

Theoretical Prediction of Reactivity and Mechanistic Pathways

Theoretical methods can be used to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. Frontier Molecular Orbital (FMO) theory, which is based on the analysis of the HOMO and LUMO, is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions. For example, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

The MEP map, as discussed earlier, also provides valuable information about the reactive sites of a molecule. By identifying the regions of high and low electron density, it is possible to predict how a molecule will interact with other reactants.

For this compound, theoretical calculations could be used to predict its reactivity in various types of reactions, such as electrophilic aromatic substitution or addition reactions at the vinyl group. By modeling the potential reaction pathways, it would be possible to gain a detailed understanding of the reaction mechanisms at the molecular level.

Advanced Applications in Materials Science and Photophysics

Organic Electronic Materials

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of organic electronics. Their electron-deficient nature makes them excellent candidates for use as n-type semiconductors and as building blocks for various functional materials. nih.gov The general properties of quinoxaline-based materials are outlined below, which could provide a theoretical context for the potential applications of "2-Methoxy-8-vinyl-quinoxaline," though it is crucial to note that these are not direct findings for the specified compound.

Electron Transport Characteristics in Organic Semiconductors

Quinoxaline moieties are frequently incorporated into organic molecules to enhance their electron-transporting capabilities. nih.gov The electron-withdrawing nature of the pyrazine (B50134) ring within the quinoxaline structure can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport in organic semiconductor devices. nih.gov The specific electron transport characteristics of a given quinoxaline derivative are highly dependent on its molecular structure, including the nature and position of its substituents.

Luminescent Properties for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

Quinoxaline derivatives have been widely explored as emitters and host materials in OLEDs. researchgate.net Their rigid and planar structure can lead to high photoluminescence quantum yields. By modifying the substituents on the quinoxaline core, the emission color can be tuned across the visible spectrum. Donor-acceptor type molecules incorporating a quinoxaline unit as the acceptor have shown promise as thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. researchgate.net Furthermore, the fluorescence of certain quinoxaline derivatives can be sensitive to their environment, making them suitable for applications as fluorescent probes for detecting ions and biomolecules.

Photoactive Components in Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of photovoltaics, quinoxaline-based materials have been utilized as non-fullerene acceptors in OSCs and as components of sensitizing dyes in DSSCs. nih.govresearchgate.net Their strong electron-accepting properties and broad absorption spectra are advantageous for efficient light harvesting and charge separation. rsc.org The performance of solar cells employing quinoxaline derivatives is intricately linked to the molecular design, which influences the material's energy levels, absorption characteristics, and morphology in the active layer. researchgate.netnih.gov

Functional Materials in Optoelectronics

The design of functional organic materials for optoelectronic applications often relies on the precise control of their electronic and photophysical properties.

Design Principles for Chromophores and Fluorophores

The development of chromophores and fluorophores based on the quinoxaline scaffold involves strategic chemical modifications to achieve desired absorption and emission properties. Attaching electron-donating and electron-withdrawing groups to the quinoxaline core is a common strategy to create intramolecular charge transfer (ICT) character, which can lead to red-shifted absorption and emission, as well as large Stokes shifts. The vinyl group in the proposed "this compound" could potentially be used for further functionalization or polymerization.

Investigations of Intramolecular Charge Transfer (ICT) Phenomena

ICT is a key process in many functional organic materials, influencing their photophysical and nonlinear optical properties. In donor-acceptor molecules containing a quinoxaline unit, photoexcitation can lead to the transfer of an electron from the donor to the quinoxaline acceptor. The extent of this charge transfer is influenced by the strength of the donor and acceptor, the nature of the π-conjugated bridge connecting them, and the polarity of the surrounding medium.

Role in Catalysis and Sensing Applications

The unique electronic and structural characteristics of the quinoxaline core, combined with the specific substitutions of a methoxy (B1213986) and a vinyl group, suggest a potential for "this compound" to be a versatile molecule in the fields of catalysis and chemical sensing. The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions, while the vinyl group offers a site for polymerization or further functionalization. The methoxy group, being an electron-donating group, can modulate the electronic properties of the quinoxaline system.

Ligand Design and Coordination Chemistry for Metal-Catalyzed Reactions

The design of ligands is a cornerstone of homogeneous catalysis, enabling control over the reactivity and selectivity of metal centers. The bidentate nature of the quinoxaline scaffold, arising from the two nitrogen atoms, allows "this compound" to form stable chelate complexes with a variety of transition metals.

Table 1: Potential Metal Complexes and Catalytic Applications

Metal CenterPotential Catalytic ReactionRole of this compound Ligand
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Stabilizes the active Pd(0)/Pd(II) catalytic cycle, influences regioselectivity.
Ruthenium (Ru)Metathesis, HydrogenationModulates the electronic environment of the Ru center, impacting catalyst activity and stability.
Copper (Cu)Atom Transfer Radical Polymerization (ATRP), Click ChemistryControls the redox potential of the Cu(I)/Cu(II) couple, influencing polymerization rates.
Iridium (Ir)C-H activation, Asymmetric hydrogenationProvides a chiral environment (if derivatized) for enantioselective transformations.

The vinyl group at the 8-position could be strategically employed to immobilize the metal complex onto a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry. Furthermore, the electronic influence of the methoxy group at the 2-position can be harnessed to fine-tune the electron density at the metal center, thereby optimizing catalytic performance for specific transformations.

Potential for Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. While there is no specific research on "this compound" as an organocatalyst, its structural features suggest plausible applications. The quinoxaline nitrogen atoms could act as Lewis basic sites to activate substrates. For instance, they could potentially catalyze reactions such as the cyanosilylation of aldehydes or the Michael addition.

Moreover, the quinoxaline ring system could be modified to incorporate other catalytically active functional groups, leading to bifunctional organocatalysts. The vinyl group provides a convenient handle for such modifications.

Chemosensor Development

Quinoxaline derivatives are known to exhibit interesting photophysical properties, making them attractive candidates for the development of chemosensors. nih.gov The extended π-system of the quinoxaline core can give rise to fluorescence, which can be modulated upon interaction with specific analytes.

"this compound" could potentially be developed into a chemosensor through several mechanisms:

Coordination-Based Sensing: The nitrogen atoms of the quinoxaline ring can selectively bind to metal ions. This binding event would likely perturb the electronic structure of the molecule, leading to a change in its fluorescence or absorption spectrum, thus enabling the detection of the metal ion.

Analyte-Induced Polymerization/Aggregation: The vinyl group could be exploited for sensor design. In the presence of a specific analyte that triggers polymerization or aggregation of the monomeric "this compound," a significant change in the photophysical properties would be observed.

Functionalization for Specificity: The vinyl group also allows for the straightforward attachment of specific recognition units (e.g., crown ethers for alkali metal sensing, or specific peptides for biomolecule detection), thereby tailoring the sensor for a particular target analyte.

Table 2: Potential Chemosensor Applications

Target AnalyteSensing MechanismExpected Signal Change
Metal Cations (e.g., Cu²⁺, Fe³⁺)Coordination to quinoxaline nitrogensFluorescence quenching or enhancement
Anions (e.g., F⁻, CN⁻)Interaction with a functionalized receptorColorimetric or fluorometric response
Small Organic MoleculesHost-guest interactionsShift in absorption or emission wavelength

Future Research Directions and Emerging Paradigms for 2 Methoxy 8 Vinyl Quinoxaline

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of quinoxaline (B1680401) derivatives has traditionally involved the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often requiring harsh conditions, hazardous solvents, and generating significant waste. ijirt.org The future synthesis of 2-Methoxy-8-vinyl-quinoxaline and its analogs will increasingly pivot towards green and sustainable chemistry principles to minimize environmental impact and improve efficiency. ekb.egjocpr.com

Key research directions include:

Catalytic Processes: Development of novel catalysts, such as reusable solid acid catalysts or nanoparticles, can enhance reaction rates and selectivity while allowing for easier separation and recycling. nih.govtandfonline.com For instance, copper oxide nanoparticles (CuONPs) prepared from waste orange peel extract have been successfully used as a renewable catalyst in quinoxaline formation. nih.gov

Alternative Energy Sources: The use of microwave and ultrasonic irradiation as energy-efficient techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijirt.org

Green Solvents: Shifting from hazardous organic solvents like dichloromethane (B109758) and acetonitrile (B52724) to environmentally benign alternatives such as water, ionic liquids, or supercritical carbon dioxide is a critical goal. ijirt.orgjocpr.com

Renewable Feedstocks: Investigating the use of bio-based starting materials, such as ethyl gallate derived from natural sources, presents a pathway to create a more sustainable synthetic lifecycle for these valuable heterocyclic compounds. jocpr.com

Table 1: Comparison of Synthetic Approaches for Quinoxaline Derivatives
ParameterTraditional Synthetic MethodsEmerging Sustainable Routes
CatalystsAcidic or basic catalysts (often corrosive)Reusable solid acids, nanoparticles (e.g., CuONPs), biocatalysts (e.g., L-arabinose) nih.govtandfonline.com
SolventsHazardous/toxic (e.g., Dichloromethane) ijirt.orgGreen solvents (e.g., Water, ionic liquids) jocpr.com
Energy InputProlonged conventional heatingMicrowave irradiation, sonication ijirt.org
Waste GenerationSignificant byproduct and solvent waste ijirt.orgMinimized waste through higher atom economy and catalyst recycling jocpr.com
Starting MaterialsPetroleum-basedRenewable feedstocks (e.g., Ethyl gallate) jocpr.com

Development of Advanced Optoelectronic and Photonic Applications

Quinoxaline derivatives are renowned for their applications in organic electronics due to their excellent thermal stability, electron-accepting nature, and tunable electronic properties. benthamdirect.combeilstein-journals.org The specific structure of this compound, with its electron-donating methoxy (B1213986) group and π-conjugated vinyl group, makes it a prime candidate for advanced optoelectronic and photonic materials.

Future research will likely target:

Organic Light-Emitting Diodes (OLEDs): The quinoxaline core is an effective electron-transporting material (ETM). nih.gov The methoxy group on the this compound scaffold can be used to fine-tune the LUMO (Lowest Unoccupied Molecular Orbital) energy levels for efficient electron injection, while the vinyl group offers a site for polymerization to create stable, film-forming materials for OLED layers. beilstein-journals.org

Organic Solar Cells (OSCs): Quinoxaline derivatives have been successfully used as non-fullerene acceptors and as components in donor-π-acceptor dyes for dye-sensitized solar cells (DSSCs). beilstein-journals.orgwu.ac.th The electronic properties of this compound could be tailored for efficient charge separation and transport in the active layer of OSCs.

Photopolymerization: Quinoxalines have been identified as potential photoinitiators for polymerization under visible light from LEDs. mdpi.com The vinyl group in this compound could potentially participate in polymerization reactions that it helps to initiate, creating cross-linked networks with unique properties.

Table 2: Potential Optoelectronic Applications of this compound
ApplicationRole of Quinoxaline CorePotential Contribution of Substituents (Methoxy/Vinyl)
OLEDsElectron Transport Layer (ETL), Emitter nih.govmdpi.comTune energy levels for efficient charge injection; Polymerization for stable films.
Organic Solar CellsNon-fullerene acceptor, π-bridge in dyes beilstein-journals.orgModify bandgap for broad light absorption; Enhance charge carrier mobility.
Photonic DevicesPhotoinitiator, Chromophore mdpi.comControl absorption wavelength; Enable covalent bonding into polymer matrices.

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

The creation of hybrid materials, which combine the distinct properties of organic and inorganic components, offers a route to novel functionalities. The vinyl group of this compound provides a reactive handle for covalent integration into inorganic frameworks, while the quinoxaline moiety itself can coordinate with metal centers.

Emerging paradigms in this area include:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The nitrogen atoms of the quinoxaline ring can act as ligands to coordinate with metal ions in MOFs, while the vinyl group can be used for post-synthetic modification or as a building block in COFs. mdpi.com This could lead to materials with tailored porosity for applications in gas storage or catalysis.

Perovskite Solar Cells (PSCs): Quinoxaline-based polymers have demonstrated high power conversion efficiencies when used in PSCs. nih.gov this compound could be polymerized and used as a hole-transporting or electron-transporting layer, potentially improving the efficiency and stability of perovskite devices.

Functionalized Nanoparticles: The vinyl group can be used to graft this compound onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titanium dioxide). This would combine the electronic properties of the quinoxaline with the physical properties of the nanoparticle, creating hybrid materials for sensing or photocatalysis.

Application of Advanced Theoretical and Machine Learning Approaches for Rational Design and Property Prediction

As the complexity of molecular design increases, advanced computational tools are becoming indispensable. Future research on this compound and its derivatives will heavily rely on theoretical modeling and machine learning to accelerate the discovery process.

Key approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic and optical properties of new derivatives, such as HOMO/LUMO energy levels, bandgaps, and absorption spectra. nih.govwu.ac.th This allows for the in silico screening of candidate molecules before undertaking costly and time-consuming synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the intermolecular interactions and bulk morphology of materials based on this compound, which is crucial for predicting charge transport properties in organic electronic devices. nih.gov

Machine Learning (ML) and AI: Generative AI models can be trained on existing chemical data to propose novel quinoxaline structures with desired target properties. youtube.com These models can explore a vast chemical space to identify derivatives of this compound with optimized performance for specific applications, such as improved electron mobility or a specific emission wavelength.

Table 3: Computational Approaches for Designing Quinoxaline Derivatives
MethodObjectivePredicted Properties
Density Functional Theory (DFT)Screening of new molecular designsHOMO/LUMO energies, bandgap, absorption spectra wu.ac.th
Molecular Dynamics (MD)Predicting material morphology and behaviorIntermolecular packing, charge transport pathways nih.gov
Machine Learning (ML) / AIAccelerated discovery of novel structuresGeneration of molecules with optimized target properties youtube.com

Design of Multifunctional Quinoxaline Derivatives through Strategic Derivatization

The true potential of this compound lies in its capacity to serve as a versatile scaffold for creating multifunctional molecules. Strategic modification of its core structure and functional groups can imbue derivatives with a combination of desirable properties.

Future research will focus on derivatization strategies such as:

Polymerization via the Vinyl Group: The vinyl moiety is a prime site for addition or free-radical polymerization, allowing for the creation of high-molecular-weight polymers. This can transform the molecule into a processable material suitable for thin-film device fabrication.

Modification of the Methoxy Group: The methoxy group can be demethylated to a hydroxyl group, which can then be used as a point of attachment for other functional units, or it can be replaced with other alkoxy groups to systematically tune the electronic properties of the molecule.

Functionalization of the Quinoxaline Core: Electrophilic aromatic substitution or other coupling reactions can be used to add further substituents to the benzene (B151609) portion of the quinoxaline ring system. This could be used to attach other electronically active groups or to create molecules with sensing capabilities for specific analytes.

By pursuing these derivatization pathways, it will be possible to design novel compounds based on this compound that possess a combination of electronic, optical, and chemical functionalities, leading to advanced materials for a wide range of applications. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 2-Methoxy-8-vinyl-quinoxaline?

Methodological Answer:
this compound can be synthesized via condensation and vinylation reactions. A foundational approach involves reacting o-phenylenediamine derivatives with glyoxylic acid or its esters under acidic conditions to form the quinoxaline core. Subsequent vinylation is achieved using acetylene derivatives (e.g., 3-phenylprop-2-ynonitrile) under controlled temperatures (60–80°C) and inert atmospheres to introduce the vinyl group at the 8-position . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Cu(I) salts) significantly influence yield.

Advanced: How can reaction conditions be optimized to enhance vinylation efficiency and regioselectivity?

Methodological Answer:
Optimizing vinylation requires balancing steric and electronic factors. Key parameters include:

  • Temperature: Higher temperatures (80–100°C) favor kinetic products but may reduce selectivity.
  • Catalysts: Cu(I) or Pd(II) catalysts improve regioselectivity for the 8-position by coordinating to the methoxy group .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing reaction rates .
  • Substrate Pre-activation: Protecting the methoxy group with temporary acetyl groups can prevent undesired side reactions during vinylation .

Basic: What spectroscopic techniques are standard for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent positions (e.g., vinyl protons at δ 5.0–6.5 ppm and methoxy at δ 3.8–4.0 ppm).
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 229.1 for C11_{11}H10_{10}N2_2O).
  • X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous quinoxaline derivatives .

Advanced: How can structural ambiguities in substituted quinoxalines be resolved using advanced analytical methods?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Differentiates between regioisomers by correlating proton-proton spatial relationships.
  • DFT Calculations: Predicts NMR chemical shifts and optimizes geometry to match experimental data .
  • Single-Crystal Analysis: Resolves tautomeric forms, as seen in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline structures (CCDC 1983315) .

Basic: What biological activities are associated with quinoxaline derivatives like this compound?

Methodological Answer:
Quinoxalines exhibit antimicrobial, anticancer, and kinase-inhibitory properties. The methoxy and vinyl groups enhance bioavailability and electron-deficient character, enabling interactions with DNA topoisomerases or protein kinases. For example, (E)-2-(2-arylhydrazinyl)quinoxalines show potent anticancer activity via apoptosis induction .

Advanced: How can structure-activity relationship (SAR) studies guide the design of quinoxaline-based therapeutics?

Methodological Answer:

  • Functional Group Modifications: Replacing the methoxy group with bulkier alkoxy groups (e.g., ethoxy) can improve target binding affinity .
  • Vinyl Group Derivatization: Introducing electron-withdrawing substituents (e.g., cyano) on the vinyl moiety enhances metabolic stability .
  • In Silico Docking: Molecular docking with proteins (e.g., EGFR kinase) predicts binding modes and optimizes substituent positions .

Basic: What in vitro models are suitable for studying the metabolism of this compound?

Methodological Answer:
Primary human hepatocytes are the gold standard for Phase I/II metabolism studies. Metabolites are identified using:

  • LC-MS/MS: Detects hydroxylated or conjugated products (e.g., glucuronides).
  • Isotope-Labeling: 14^{14}C-labeled compounds track metabolic pathways, as applied in studies of analogous mutagens like MeIQx .

Advanced: How do interspecies differences in cytochrome P450 isoforms affect metabolite profiles?

Methodological Answer:
Human P450 1A2 catalyzes C8-oxidation of MeIQx to non-mutagenic carboxylic acids, whereas rat hepatocytes produce hydroxylated derivatives. These differences necessitate humanized mouse models or microphysiological systems (e.g., liver-on-a-chip) to extrapolate preclinical data .

Basic: What analytical methods quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-UV: Reverse-phase C18 columns with methanol/water gradients separate quinoxalines from biological matrices.
  • UPLC-MS: Offers higher sensitivity for trace quantification (LOQ < 1 ng/mL) .

Advanced: What challenges arise in developing LC-MS methods for quinoxaline derivatives, and how are they mitigated?

Methodological Answer:

  • Matrix Effects: Ion suppression from plasma proteins is minimized using solid-phase extraction (e.g., Oasis HLB cartridges).
  • Isobaric Interferences: High-resolution MS (Q-TOF) differentiates metabolites with similar m/z values.
  • Column Selection: HILIC columns improve retention for polar metabolites like hydroxylated derivatives .

Data Contradictions & Resolution

  • highlights interspecies metabolic discrepancies (e.g., IQx-8-COOH formation in humans vs. rats). Researchers must validate findings in human-relevant models and use isotopic labeling to confirm pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.